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Abstract
(2-Methyl-imidazol-1-yl)-acetic acid is a heterocyclic carboxylic acid of interest in medicinal

chemistry and drug development. Its structural motif, featuring a substituted imidazole ring

linked to an acetic acid moiety, serves as a versatile scaffold for the synthesis of more complex

molecules with diverse biological activities. This technical guide provides a comprehensive

overview of the molecular structure, physicochemical properties, synthesis, and potential

applications of (2-Methyl-imidazol-1-yl)-acetic acid, with a focus on its role as a key building

block in the development of therapeutic agents.

Molecular Structure and Identifiers
(2-Methyl-imidazol-1-yl)-acetic acid possesses a planar five-membered imidazole ring

substituted with a methyl group at the 2-position and an acetic acid group at the 1-position. The

presence of both acidic (carboxylic acid) and basic (imidazole) functionalities imparts

amphoteric properties to the molecule.

A summary of its key identifiers is presented in Table 1.
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Identifier Value Reference

IUPAC Name
2-(2-methylimidazol-1-yl)acetic

acid
[1]

CAS Number 25023-36-3 [1]

Molecular Formula C₆H₈N₂O₂ [1]

Molecular Weight 140.14 g/mol [1]

SMILES CC1=NC=CN1CC(=O)O

InChI Key
DKLNXONACKSAQI-

UHFFFAOYSA-N
[1]

Physicochemical Properties
While extensive experimental data for (2-Methyl-imidazol-1-yl)-acetic acid is not readily

available in the literature, its properties can be inferred from data on closely related compounds

and computational predictions. A compilation of known and predicted physicochemical

properties is provided in Table 2.

Property Value Notes Reference

Appearance
White to off-white

solid
Predicted [2]

Melting Point Not available

Boiling Point Not available

Solubility
Soluble in water and

polar organic solvents

Predicted based on

the high solubility of 2-

methylimidazole.

[3][4]

pKa Not available

LogP
0.24 (for 2-

methylimidazole)

The addition of the

acetic acid group will

likely decrease the

LogP.

[5]
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Synthesis
The synthesis of (2-Methyl-imidazol-1-yl)-acetic acid is not explicitly detailed in readily

available literature. However, a general and effective method for the N-alkylation of imidazoles

with haloacetic acid derivatives has been well-established, particularly for the synthesis of the

closely related imidazol-1-yl-acetic acid, a key intermediate for the drug Zoledronic acid.[6][7][8]

The most common approach involves the reaction of 2-methylimidazole with a protected

chloroacetic acid, followed by deprotection.

General Synthesis Pathway
A plausible and efficient synthetic route involves a two-step process:

N-Alkylation: Reaction of 2-methylimidazole with a tert-butyl chloroacetate in the presence of

a base to form the tert-butyl ester intermediate.

Hydrolysis: Acid-catalyzed hydrolysis of the tert-butyl ester to yield the final product, (2-
Methyl-imidazol-1-yl)-acetic acid.

The overall synthetic workflow is depicted in the following diagram:
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Step 1: N-Alkylation

Step 2: Hydrolysis

2-Methylimidazole

Reactiontert-Butyl_chloroacetate

Base

Solvent

tert-Butyl_(2-methyl-imidazol-1-yl)-acetate

Reaction

Acid

Water (2-Methyl-imidazol-1-yl)-acetic acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of (2-Methyl-imidazol-1-yl)-acetic acid.

Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for the synthesis of imidazol-1-yl-acetic

acid.[6][7]

Step 1: Synthesis of tert-Butyl (2-methyl-imidazol-1-yl)-acetate
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To a solution of 2-methylimidazole (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate,

DMF), add a base such as potassium carbonate (1.4 eq).[6][7]

Add tert-butyl chloroacetate (1.2 eq) dropwise to the mixture at room temperature.[6]

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer

chromatography (TLC).[6]

Upon completion, cool the reaction mixture and quench with water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the crude tert-butyl ester.

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (2-Methyl-imidazol-1-yl)-acetic acid

Dissolve the purified tert-butyl (2-methyl-imidazol-1-yl)-acetate (1.0 eq) in water.[7]

Add a catalytic amount of a strong acid (e.g., hydrochloric acid).[7]

Heat the mixture to 90-95 °C and stir for several hours, monitoring the reaction by TLC.[7]

After completion, cool the reaction mixture to room temperature.

Evaporate the solvent under reduced pressure to obtain the crude product.

The product can be further purified by recrystallization.

Spectroscopic Characterization (Predicted)
While a complete set of experimental spectra for (2-Methyl-imidazol-1-yl)-acetic acid is not

publicly available, the expected spectroscopic features can be predicted based on its structure

and data from analogous compounds.

¹H NMR Spectroscopy
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The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole

ring, the methylene group, and the methyl group. The chemical shifts will be influenced by the

electronic environment of each proton.

Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Imidazole C4-H & C5-H 6.8 - 7.7 Singlets or doublets

Methylene (-CH₂-) ~4.7 Singlet

Methyl (-CH₃) ~2.4 Singlet

Carboxylic Acid (-OH) 10 - 13 Broad singlet

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)

Carboxylic Acid (C=O) ~172

Imidazole C2 ~145

Imidazole C4 & C5 119 - 128

Methylene (-CH₂-) ~51

Methyl (-CH₃) ~13

FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups

present in the molecule.
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Functional Group Characteristic Absorption (cm⁻¹)

O-H stretch (carboxylic acid) 3300 - 2500 (broad)

C-H stretch (aromatic and aliphatic) 3100 - 2850

C=O stretch (carboxylic acid) 1760 - 1690

C=N and C=C stretch (imidazole ring) 1600 - 1475

C-N stretch 1350 - 1000

Mass Spectrometry
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of

the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid

group and cleavage of the imidazole ring.

Ion Expected m/z

[M+H]⁺ 141.06

[M-COOH]⁺ 95.06

Biological Activity and Applications
Currently, there is limited direct evidence of the biological activity of (2-Methyl-imidazol-1-yl)-
acetic acid itself. Its primary significance in the scientific literature is as a versatile building

block for the synthesis of more complex and biologically active molecules.

Precursor for Zoledronic Acid Analogues
The non-methylated analogue, imidazol-1-yl-acetic acid, is a crucial intermediate in the

synthesis of Zoledronic acid, a third-generation bisphosphonate used to treat osteoporosis,

hypercalcemia of malignancy, and bone metastases.[6][8] (2-Methyl-imidazol-1-yl)-acetic
acid can be utilized to synthesize analogues of Zoledronic acid, allowing researchers to

explore the structure-activity relationships of this class of drugs.
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Scaffold for Inhibitors of Insulin-Degrading Enzyme
(IDE)
Derivatives of imidazole-containing acetic acids have been investigated as inhibitors of the

insulin-degrading enzyme (IDE), a key enzyme in the clearance of insulin and amyloid-beta

peptides.[9][10] The imidazole moiety and the carboxylic acid group have been shown to be

critical for activity.[9] (2-Methyl-imidazol-1-yl)-acetic acid provides a scaffold for the

development of novel IDE inhibitors, which could have therapeutic potential in diabetes and

Alzheimer's disease.

The logical relationship of its application is illustrated below:

Potential Applications

Therapeutic Targets

(2-Methyl-imidazol-1-yl)-acetic acid

Synthesis of Zoledronic Acid Analogues

Serves as a precursor for

Development of IDE Inhibitors

Provides a scaffold for

Osteoporosis, Hypercalcemia Diabetes, Alzheimer's Disease

Click to download full resolution via product page

Caption: Potential applications of (2-Methyl-imidazol-1-yl)-acetic acid in drug development.

Safety and Handling
Based on GHS classifications for the parent compound, (2-Methyl-imidazol-1-yl)-acetic acid
is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Standard laboratory safety precautions should be followed when handling this compound,
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including the use of personal protective equipment such as gloves, safety glasses, and a lab

coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion
(2-Methyl-imidazol-1-yl)-acetic acid is a valuable chemical entity with significant potential as

a building block in the synthesis of pharmacologically active compounds. While detailed

experimental data on the compound itself is sparse, its structural relationship to well-studied

intermediates provides a strong foundation for its synthesis and characterization. Further

research into the direct biological activities of this molecule and its derivatives is warranted and

could lead to the discovery of novel therapeutic agents for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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